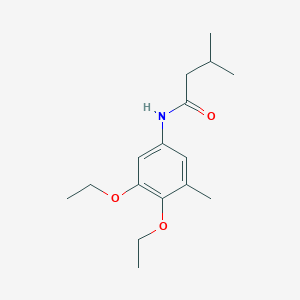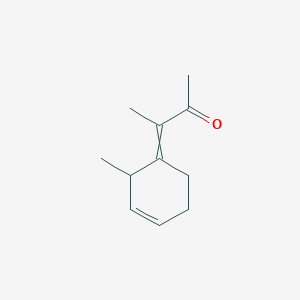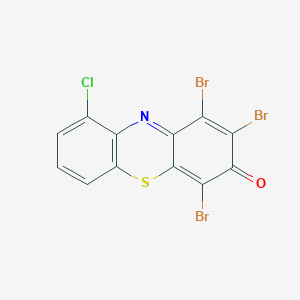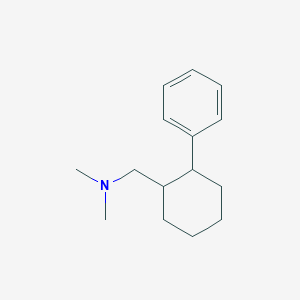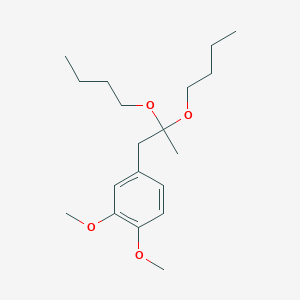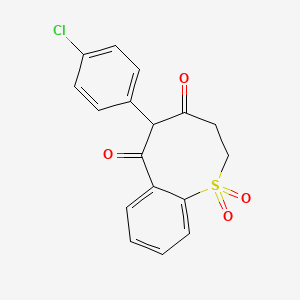![molecular formula C10H18O3S2 B14369653 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate CAS No. 90051-73-3](/img/structure/B14369653.png)
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate typically involves the esterification reaction between a carboxylic acid and an alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester using reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: New ester or amide, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate involves its interaction with biological molecules through its ester linkage. The ester bond can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl groups.
Methyl butanoate: Similar ester with a different alcohol component.
Isopropyl butanoate: Similar ester with a different carboxylic acid component.
Uniqueness
2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate is unique due to its specific ester linkage and the presence of a sulfur atom in its structure. This sulfur atom can impart different chemical properties and reactivity compared to other esters .
Eigenschaften
CAS-Nummer |
90051-73-3 |
|---|---|
Molekularformel |
C10H18O3S2 |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-propan-2-yloxycarbothioylsulfanylethyl butanoate |
InChI |
InChI=1S/C10H18O3S2/c1-4-5-9(11)12-6-7-15-10(14)13-8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
IMVZVIJJVAHITB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCSC(=S)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



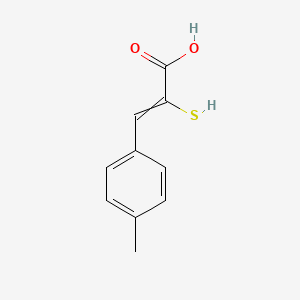
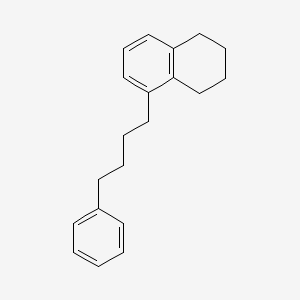
![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)
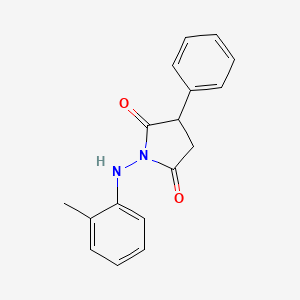

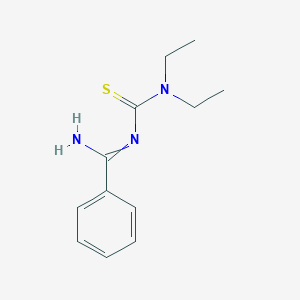
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
